2,3,3-Trimethyl-3H-indol-5-ol 2,3,3-Trimethyl-3H-indol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451311
InChI: InChI=1S/C11H13NO/c1-7-11(2,3)9-6-8(13)4-5-10(9)12-7/h4-6,13H,1-3H3
SMILES: CC1=NC2=C(C1(C)C)C=C(C=C2)O
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

2,3,3-Trimethyl-3H-indol-5-ol

CAS No.:

Cat. No.: VC13451311

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

2,3,3-Trimethyl-3H-indol-5-ol -

Specification

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 2,3,3-trimethylindol-5-ol
Standard InChI InChI=1S/C11H13NO/c1-7-11(2,3)9-6-8(13)4-5-10(9)12-7/h4-6,13H,1-3H3
Standard InChI Key JNXWKNHPQJCSHO-UHFFFAOYSA-N
SMILES CC1=NC2=C(C1(C)C)C=C(C=C2)O
Canonical SMILES CC1=NC2=C(C1(C)C)C=C(C=C2)O

Introduction

2,3,3-Trimethyl-3H-indol-5-ol, also known as 2,3,3-trimethyl-5-hydroxy-3H-indole, is a chemical compound with the CAS number 41797-88-0. It belongs to the indole family, which is a class of aromatic heterocyclic compounds. This compound is particularly noted for its structural features and potential applications in organic synthesis.

Synthesis of 2,3,3-Trimethyl-3H-indol-5-ol

The synthesis of 2,3,3-trimethyl-3H-indol-5-ol can be achieved through several methods. One common approach involves the demethylation of 5-methoxy-2,3,3-trimethyl-3H-indole using hydrobromic acid (HBr) under reflux conditions. This process yields a high purity product with minimal additional purification required .

Synthesis Steps:

  • Starting Material: 5-methoxy-2,3,3-trimethyl-3H-indole

  • Reaction Conditions: 48% aqueous HBr, reflux at 140°C for 5 hours

  • Post-Reaction Treatment: Cool, dilute with water, neutralize with NaHCO3, and extract with dichloromethane (DCM)

Spectroscopic Characterization

The compound is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectra:

  • 1H-NMR (400 MHz, CDCl3): δ 8.93 (bs, 1H), 7.31 (d, J = 7.8 Hz, 1H), 6.84 (d, J = 2.4 Hz, 1H), 6.77 (dd, J = 8.2, 2.4 Hz, 1H), 2.26 (s, 3H), 1.28 (s, 6H) .

  • 13C-NMR (100 MHz, CDCl3): δ 185.9, 155.6, 147.5, 145.5, 120.1, 114.3, 109.9, 53.8, 23.3, 15.1 .

Potential Applications:

  • Organic Synthesis: Used as a building block for more complex indole derivatives.

  • Materials Science: Precursor for spiropyran-based materials with photoresponsive properties.

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